Dimethyl N,N-diethylphosphoramidite

Description

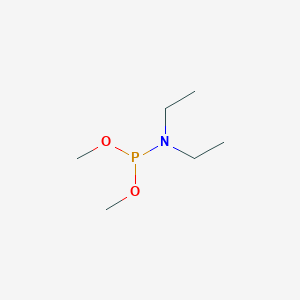

Structure

3D Structure

Properties

IUPAC Name |

N-dimethoxyphosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2P/c1-5-7(6-2)10(8-3)9-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOHGAUQWRFWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391115 | |

| Record name | Dimethyl N,N-diethylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20621-25-4 | |

| Record name | Dimethyl N,N-diethylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Phosphoramidites in Modern Synthesis

An In-depth Technical Guide to Dimethyl N,N-diethylphosphoramidite (CAS 20621-25-4)

In the landscape of synthetic organic chemistry, phosphoramidites stand out as uniquely versatile reagents. Their distinct structure, featuring a trivalent phosphorus atom bonded to an amino group and two alkoxy groups, imparts a finely tuned reactivity that is central to the formation of phosphate and phosphite ester linkages.[1] This capability is the cornerstone of automated solid-phase oligonucleotide synthesis, a process that has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[1]

Among this critical class of reagents is Dimethyl N,N-diethylphosphoramidite (also known as (Diethylamino)dimethoxyphosphine), CAS number 20621-25-4.[2][3] While its more sterically hindered analogues, such as those bearing diisopropylamino groups, are extensively used in standard DNA/RNA synthesis, Dimethyl N,N-diethylphosphoramidite serves as a highly efficient phosphitylating agent, particularly for the phosphorylation of alcohols.[2] Its smaller diethylamino leaving group and methoxy groups influence its reactivity profile, making it a valuable tool for specific applications where precise control of phosphorylation is required.

This guide provides a comprehensive technical overview of Dimethyl N,N-diethylphosphoramidite, designed for researchers, chemists, and drug development professionals. We will explore its chemical and physical properties, general synthetic strategy, mechanism of action, and a validated protocol for its primary application, offering field-proven insights into its effective use.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory, informing decisions on reaction setup, purification, and storage. The key properties of Dimethyl N,N-diethylphosphoramidite are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20621-25-4 | [2][3] |

| Molecular Formula | C₆H₁₆NO₂P | [2][3] |

| Molecular Weight | 165.17 g/mol | [2][3] |

| Alternate Names | Dimethyl Diethylphosphoramidite; (Diethylamino)dimethoxyphosphine | [2][3] |

| Boiling Point | 106.5 °C at 760 mmHg | [3] |

| Flash Point | 18.2 °C | [3] |

The low flash point indicates that this compound is a flammable liquid and requires appropriate handling and storage away from ignition sources.[3]

Synthesis Pathway: A Generalized Approach

The synthesis of phosphoramidites like Dimethyl N,N-diethylphosphoramidite typically proceeds through the reaction of a phosphorus precursor with the corresponding amine. A common and effective strategy involves the reaction of methoxyphosphorodichloridite with diethylamine. The dichloridite serves as the source of the P(OCH₃)₂ moiety, while diethylamine provides the N,N-diethylamino group.

The reaction is generally carried out in an anhydrous, inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct formed during the substitution reaction. The stoichiometry must be carefully controlled to ensure the desired disubstitution of the chlorine atoms.

Caption: Generalized synthesis of Dimethyl N,N-diethylphosphoramidite.

Mechanism of Action: The Phosphorylation of Alcohols

The utility of Dimethyl N,N-diethylphosphoramidite stems from its role as a phosphitylating agent. In this reaction, the reagent transfers a phosphite group to a nucleophile, typically the hydroxyl group of an alcohol. This process occurs in two distinct stages: Coupling (Phosphitylation) and Oxidation .

Stage 1: Coupling The reaction is initiated by an activator, commonly a weak acid such as 1H-tetrazole or a more modern equivalent. The activator protonates the nitrogen atom of the phosphoramidite, converting the diethylamino group into a good leaving group. This activation renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the alcohol. The alcohol's hydroxyl group attacks the phosphorus center, displacing the diethylammonium cation and forming a new P-O bond. This results in the formation of an unstable phosphite triester intermediate.

Stage 2: Oxidation The newly formed phosphite triester, where phosphorus is in the P(III) oxidation state, is unstable and prone to side reactions. To generate the final, stable phosphate product, the phosphorus center must be oxidized to the P(V) state. This is typically accomplished by introducing a mild oxidizing agent. A standard solution of iodine in the presence of water and a weak base (e.g., pyridine) is commonly used. The iodine oxidizes the phosphorus, and water provides the oxygen atom, resulting in a stable phosphate triester.

Caption: Workflow for the phosphorylation of an alcohol.

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a self-validating system for the efficient phosphorylation of a primary alcohol using a phosphoramidite reagent. While this protocol is based on established methods for analogous phosphoramidites[4][5], it is directly applicable to Dimethyl N,N-diethylphosphoramidite with minimal optimization. The success of the reaction is validated by monitoring the consumption of the starting alcohol via Thin Layer Chromatography (TLC) and characterizing the final product by ³¹P NMR spectroscopy.

Materials & Reagents:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

Dimethyl N,N-diethylphosphoramidite (CAS 20621-25-4)

-

Activator: 1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

Oxidizing Solution: 0.1 M Iodine in THF/Pyridine/Water (v/v/v)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol Steps:

-

Preparation:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM in an oven-dried flask.

-

Add Dimethyl N,N-diethylphosphoramidite (1.2 eq) to the solution.

-

-

Coupling Reaction:

-

Slowly add the 1H-Tetrazole solution (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 30-60 minutes.

-

Validation Point 1: Monitor the reaction progress by TLC. The disappearance of the starting alcohol spot and the appearance of a new, less polar spot (the phosphite triester) indicates successful coupling.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the iodine-based oxidizing solution dropwise until a persistent yellow-brown color remains, indicating an excess of iodine.

-

Stir for an additional 15 minutes at 0 °C, then allow to warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine. The brown color should disappear.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Characterization:

-

Validation Point 2: Obtain a ³¹P NMR spectrum of the purified product. A single peak in the characteristic chemical shift range for phosphate triesters confirms the formation of the desired product and its purity.[6]

-

Handling, Storage, and Safety

As a reactive organophosphorus compound, Dimethyl N,N-diethylphosphoramidite requires careful handling to ensure user safety and maintain reagent integrity.

-

Handling: Due to its flammability and potential for irritation, all manipulations should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagent is sensitive to moisture and air, which can lead to degradation.

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, refrigeration (2-8 °C) is recommended. Proper storage prevents hydrolysis and oxidation, preserving the reactivity of the compound.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Given its reactivity, it should be kept away from strong acids, bases, and oxidizing agents.

Conclusion

Dimethyl N,N-diethylphosphoramidite is a potent and effective reagent for the phosphorylation of alcohols. Its reactivity, governed by the electronic and steric properties of its substituents, allows for controlled and high-yield formation of phosphate triesters. By understanding its fundamental properties, reaction mechanism, and proper handling procedures as outlined in this guide, researchers can confidently integrate this valuable tool into their synthetic workflows, advancing projects in drug discovery, materials science, and chemical biology.

References

-

Molbase. (n.d.). Phosphoramidous acid,N,N-diethyl-, dimethyl ester. Retrieved from [Link]

-

Zhang, Z., et al. (2019). An investigation of the reactions between azido alcohols and phosphoramidites. Tetrahedron Letters, 60(35), 151003. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520087, Diethyl dimethylphosphoramidate. Retrieved from [Link]

-

Sato, K., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 233-239. Available at: [Link]

- Google Patents. (n.d.). TW202122369A - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate.

-

ResearchGate. (2025). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

-

ResearchGate. (2025). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]

-

ResearchGate. (2025). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Retrieved from [Link]

-

Zhang, Z., et al. (2019). An investigation of the reactions between azido alcohols and phosphoramidites. PubMed Central. Available at: [Link]

-

LookChem. (n.d.). TRIFLUOROMETHYL SULFINYL CHLORIDE Safety Data Sheets(SDS). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic chemoselective O-phosphorylation of alcohols. Retrieved from [Link]

- Google Patents. (n.d.). KR102179649B1 - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate.

-

National Institutes of Health. (2019). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Retrieved from [Link]

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Scribd. (n.d.). Trifluoromethanesulfonyl Chloride SDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12673, N,N-Dimethylaminophosphoryl dichloride. Retrieved from [Link]

-

National Institutes of Health. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl methyl phosphate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. An investigation of the reactions between azido alcohols and phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 20621-25-4,Phosphoramidous acid,N,N-diethyl-, dimethyl ester suppliers [vvchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An investigation of the reactions between azido alcohols and phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

Technical Guide: Dimethyl N,N-Diethylphosphoramidite Mechanism of Action

Executive Summary

Dimethyl N,N-diethylphosphoramidite (DDPA) is a specialized trivalent phosphorus P(III) reagent utilized primarily for the efficient phosphorylation of alcohol functionalities in small molecules, peptides, and nucleoside analogues. Unlike pentavalent phosphorus reagents (e.g., phosphoryl chlorides), DDPA operates via a phosphoramidite coupling mechanism , which allows for mild reaction conditions, high chemoselectivity, and compatibility with acid-sensitive substrates.

This guide details the molecular mechanics of DDPA activation, its coupling efficiency, and the requisite oxidative transformation to yield dimethyl phosphate esters (prodrug precursors).

Chemical Architecture & Reactivity

To master the application of DDPA, one must understand the energetic driving forces of the molecule.

-

Core Structure:

-

Oxidation State: Phosphorus (III)

-

Reactivity Profile: The molecule is defined by the P–N bond. The lone pair on the nitrogen donates electron density to the phosphorus, stabilizing it but making it susceptible to protonation.

-

Thermodynamic Driver: The P–N bond energy (~290 kJ/mol) is lower than the P–O bond energy (~360 kJ/mol) formed during the reaction. However, the reaction is kinetically inhibited and requires an acidic activator to proceed.

Comparison of Phosphorylation Routes

| Feature | Phosphoramidite Route (DDPA) | Phosphoryl Chloride Route |

| Reactive Species | P(III) | P(V) |

| Conditions | Mild, Room Temp, Non-basic | Harsh, Basic (requires Pyridine/TEA) |

| Byproducts | Diethylamine (captured by activator) | HCl (requires scavenging) |

| Selectivity | High (1° > 2° alcohols) | Low (often attacks amines/thiols) |

Mechanism of Action

The mechanism of DDPA involves a two-stage process: Activation/Coupling followed by Oxidation .

Phase 1: Tetrazole-Mediated Activation

DDPA itself is relatively stable in the absence of protons. The addition of a weak acid, typically 1H-Tetrazole (pKa ~4.9), initiates the cycle.

-

Protonation: Tetrazole protonates the diethylamine nitrogen, converting it into a superior leaving group (diethylammonium).

-

Displacement: The tetrazole anion attacks the phosphorus center, displacing the amine and forming a Tetrazolyl-Phosphite Intermediate . This intermediate is highly electrophilic.

-

Coupling: The target alcohol (R-OH) acts as a nucleophile, attacking the phosphorus and displacing the tetrazole.[] This yields the Dimethyl Phosphite Triester .

Phase 2: Oxidation (P-III to P-V)

The resulting phosphite triester is chemically unstable and prone to hydrolysis. It must be oxidized to the stable phosphate state.

-

Standard Oxidant: Iodine (

) in Pyridine/Water. -

Alternative: tert-Butyl Hydroperoxide (t-BuOOH) for anhydrous applications.

-

Result: Formation of the Dimethyl Phosphate Ester.[2]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the transition from P(III) to P(V).

Caption: Figure 1. The activation and coupling cycle of DDPA. Note the regeneration of tetrazole, acting as a catalyst, though typically used in stoichiometric excess to buffer the amine.

Experimental Protocol: Self-Validating Phosphorylation

This protocol is designed for the synthesis of a dimethyl phosphate prodrug from a primary alcohol.

Reagents:

-

Substrate: Alcohol (1.0 equiv)[3]

-

Reagent: Dimethyl N,N-diethylphosphoramidite (1.2 equiv) [CAS 20621-25-4]

-

Activator: 1H-Tetrazole (0.45 M in MeCN) (1.5 equiv)

-

Oxidant: 0.1 M Iodine in THF/Pyridine/Water (Excess)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow

-

System Preparation (Critical):

-

Flame-dry all glassware under Argon. Moisture is the primary failure mode; water competes with the alcohol for the activated phosphorus.

-

Validation: Verify solvent water content is <50 ppm via Karl Fischer titration if possible.

-

-

Coupling Reaction:

-

Dissolve the alcohol (Substrate) and DDPA in anhydrous DCM.

-

Add the Tetrazole solution dropwise at 0°C.

-

Allow to warm to room temperature and stir for 30–60 minutes.

-

In-Process Control (IPC): Perform TLC.[3] The starting material (alcohol) should disappear. The phosphite intermediate is often non-polar and runs high on the plate.

-

-

Oxidation:

-

Cool the mixture to 0°C.

-

Add the Iodine solution until a persistent brown color remains (indicating excess iodine).

-

Stir for 10 minutes.

-

Quench: Add aqueous Sodium Thiosulfate (

) to neutralize excess iodine (solution turns clear).

-

-

Workup:

-

Extract with DCM.[3] Wash with saturated

and Brine. -

Dry over

and concentrate.

-

Analytical Validation (31P NMR)

Phosphorus NMR is the "Gold Standard" for validating this mechanism. The chemical shift (

| Species | Approximate Chemical Shift ( | Diagnostic Feature |

| DDPA (Reagent) | +148.0 ppm | Sharp singlet (P-III) |

| Active Intermediate | ~126.0 ppm | Transient species (Tetrazolyl) |

| Phosphite Triester | +140.0 ppm | Product of coupling (Pre-oxidation) |

| Phosphate Ester | -2.0 to +2.0 ppm | Final Product (P-V) |

| H-Phosphonate | +10.0 to +15.0 ppm | Hydrolysis byproduct (Failure mode) |

Interpretation:

-

If you see a peak at +10-15 ppm (often a doublet with large

coupling), your reaction was wet. Water attacked the intermediate instead of your alcohol. -

Successful oxidation is confirmed by the complete disappearance of the +140 ppm signal and appearance of the ~0 ppm signal.

Applications in Drug Development

Prodrug Synthesis (The "ProTide" Approach)

DDPA is used to mask polar hydroxyl groups, improving cellular permeability. Once inside the cell, esterases or phosphodiesterases cleave the methyl groups, releasing the active phosphorylated drug.

Peptide Modification

Used to introduce phosphoserine or phosphothreonine mimics into peptides post-synthesis (Global Phosphorylation), provided other nucleophiles are protected.

Safety & Handling

-

Toxicity: Organophosphorus compounds are potential acetylcholinesterase inhibitors. While DDPA is less potent than nerve agents, it should be handled in a fume hood with double gloving.

-

Flammability: The diethylamine byproduct and the reagent itself are flammable.

-

Storage: Must be stored at -20°C under inert gas. Decomposition is autocatalytic if moisture enters the bottle (formation of acidic species accelerates degradation).

References

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. (Foundational mechanism).[4] [Link]

-

Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites.[][5][6][7][8] Nucleic Acids Research.[5] (Mechanistic confirmation of the tetrazolyl intermediate). [Link]

-

Reich, H. J. 31P Chemical Shifts.[5][9] University of Wisconsin-Madison.[9] (NMR Validation Standards). [Link]

Sources

- 2. rsc.org [rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. glenresearch.com [glenresearch.com]

- 8. academic.oup.com [academic.oup.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to Dimethyl N,N-diethylphosphoramidite: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Dimethyl N,N-diethylphosphoramidite, a key reagent in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the phosphorylation of alcohols and as a foundational element in oligonucleotide synthesis. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights and protocols to empower researchers in their laboratory work.

Core Properties of Dimethyl N,N-diethylphosphoramidite

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use. Dimethyl N,N-diethylphosphoramidite, also known by the synonym (Diethylamino)dimethoxyphosphine, is a versatile phosphoramidite reagent.[1]

| Property | Value | Source |

| Molecular Formula | C6H16NO2P | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| CAS Number | 20621-25-4 | [1] |

| Appearance | Likely a clear, colorless liquid (based on similar phosphoramidites) | N/A |

| Primary Application | Efficient phosphorylation of alcohols | [1] |

It is crucial to distinguish Dimethyl N,N-diethylphosphoramidite from similar-sounding but structurally distinct compounds. For instance, Diethyl dimethylphosphoramidate has a different molecular formula (C6H16NO3P) and molecular weight (181.17 g/mol ).[2] Similarly, Dimethyl-N,N-diisopropylphosphoramidite, another common phosphoramidite reagent, has the formula C8H20NO2P and a molecular weight of 193.2 g/mol .[3]

Synthesis of Dimethyl N,N-diethylphosphoramidite: A Mechanistic Approach

The synthesis of phosphoramidites, including Dimethyl N,N-diethylphosphoramidite, typically involves the reaction of a dichlorophosphine with an alcohol, followed by reaction with an amine. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

A general and illustrative synthesis pathway can be conceptualized as follows:

Caption: Generalized synthesis of Dimethyl N,N-diethylphosphoramidite.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Reactions involving phosphorus(III) compounds are highly susceptible to oxidation. Therefore, the entire synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of undesired phosphate byproducts.

-

Anhydrous Conditions: Phosphoramidites are sensitive to moisture. The presence of water can lead to hydrolysis of the starting materials and the final product. All solvents and reagents must be rigorously dried before use.

-

Stepwise Addition: The sequential addition of methanol followed by diethylamine allows for controlled formation of the desired product. A one-pot reaction with all components added simultaneously would likely result in a complex mixture of products.

-

Use of a Base: A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reactions. This prevents the protonation of the amine and phosphoramidite, which would render them unreactive.

Application in the Phosphorylation of Alcohols

One of the primary applications of Dimethyl N,N-diethylphosphoramidite is the efficient phosphorylation of alcohols.[1] This reaction is a cornerstone of many synthetic strategies, particularly in the preparation of biologically active molecules and their prodrugs.

The general mechanism involves a two-step, one-pot process:

-

Phosphitylation: The alcohol reacts with the phosphoramidite, activated by a weak acid catalyst (e.g., tetrazole), to form a phosphite triester intermediate.

-

Oxidation: The unstable phosphite triester is then oxidized to the stable phosphate triester using a mild oxidizing agent, such as iodine in the presence of water.[4]

Sources

Technical Guide: Solubility & Stability of Dimethyl N,N-diethylphosphoramidite (DDPA)

Executive Summary

Dimethyl N,N-diethylphosphoramidite (DDPA, CAS 2404-03-7) is a trivalent phosphorus (

This guide moves beyond simple miscibility data to define the operational solubility —the conditions under which the reagent can be dissolved and maintained without degradation.[2]

Key Takeaway: DDPA must be handled as a moisture-sensitive liquid.[2][3] "Solubility" in protic solvents (alcohols, water) is a misnomer for rapid solvolysis.[1][2] The only viable solvents for storage and reaction are anhydrous, aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or Toluene.[1]

Physicochemical Profile

Understanding the physical state of DDPA is the first step in designing a solubility protocol.[2] Unlike many solid nucleoside phosphoramidites, DDPA is typically a liquid at room temperature, which simplifies bulk transfer but complicates moisture exclusion.[1][2]

| Property | Value | Operational Implication |

| Physical State | Colorless Liquid | Miscible with solvents; no dissolution time lag.[2] |

| Boiling Point | ~65–70°C (at reduced pressure) | Volatile; avoid high-vac drying for extended periods.[2] |

| LogP | ~1.73 | Moderately lipophilic; compatible with non-polar organics.[2] |

| Density | ~1.055 g/mL | Denser than MeCN/THF; sinks in wet extraction layers.[2] |

| Reactive Group | P-N bond (Phosphoramidite) | Highly labile to acid-catalyzed hydrolysis.[2] |

Solubility Landscape & Solvent Compatibility[2]

The following table categorizes solvents based on Chemical Compatibility rather than simple miscibility.

Solvent Compatibility Matrix[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Recommendation |

| Nitrile | Acetonitrile (MeCN) | Excellent | Low | Primary Choice. Standard for DNA synthesis.[2] Must be <30 ppm |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Secondary Choice. Good for lipid-conjugated synthesis.[2] |

| Ether | Tetrahydrofuran (THF) | Good | Moderate | Use only if inhibitor-free and strictly anhydrous.[2] Hygroscopic. |

| Hydrocarbon | Toluene | Excellent | Very Low | Best for Storage. Least hygroscopic; prevents hydrolysis.[2] |

| Alcohol | Methanol / Ethanol | Miscible (Reactive) | Critical | DO NOT USE. Immediate solvolysis (exchange of -OEt/-OMe).[2] |

| Aqueous | Water | Immiscible (Reactive) | Critical | DO NOT USE. Rapid hydrolysis to phosphonates.[2] |

The "Protic Trap"

Researchers often confuse miscibility with solubility.[2] If you inject DDPA into Methanol, it will "dissolve" visually, but the

Technical Insight: The P-N bond in DDPA has a bond energy significantly lower than the P-O bond formed during alcoholysis.[2] In the presence of an alcohol and a weak acid activator (like tetrazole), the diethylamine group is protonated and displaced, driving the reaction forward.[1]

Stability & Degradation Mechanisms[2]

To maintain a valid solution of DDPA, one must actively suppress two degradation pathways: Hydrolysis and Oxidation .[1][2]

Degradation Pathways Diagram[2]

Figure 1: Primary degradation pathways for Dimethyl N,N-diethylphosphoramidite.[1][2] P(III) species are inherently unstable in air and moisture.[1]

Monitoring Solution Integrity ( NMR)

Visual inspection is insufficient; degradation products are often colorless liquids soluble in the same solvents.[1][2]

-

Active Reagent (P-III): Sharp singlet, typically

145–150 ppm .[1][2] -

Oxidized Product (P-V): Shift moves upfield to

-10 to +10 ppm .[2] -

Hydrolysis Product (H-Phosphonate): Doublet (

coupling), typically

Practical Protocols

Protocol: Preparation of Anhydrous Stock Solution (0.1 M)

Objective: Create a stable solution in Acetonitrile for synthesis applications.

Materials:

-

3Å Molecular Sieves (Activated).

-

Argon or Nitrogen line.[2]

Workflow:

-

Sieve Activation: Ensure molecular sieves have been activated at 250°C under vacuum for 12 hours. Add sieves (20% v/v) to the Acetonitrile bottle 24 hours prior to use.[2]

-

Purging: Flush a clean, oven-dried septum vial with inert gas (Argon preferred due to density).

-

Solvent Transfer: Using a gas-tight syringe, transfer the required volume of Acetonitrile to the vial.[2]

-

Reagent Addition:

-

Sealing: Parafilm the septum.[2] Store at -20°C if not using immediately.[2]

Decision Logic for Solvent Selection

Figure 2: Decision matrix for selecting the optimal solvent based on application.

Applications & Causality[2][7]

Why does strict solubility control matter?

-

Oligonucleotide Synthesis: In solid-phase synthesis, the coupling efficiency is directly correlated to the kinetics of the phosphoramidite activation.[2]

-

Impact: If DDPA is dissolved in "wet" Acetonitrile (>50 ppm water), the activator (e.g., ETT) will catalyze the reaction between DDPA and water faster than DDPA and the 5'-OH of the nucleoside.[1] This leads to truncated sequences (n-1 deletions).

-

-

Ligand Synthesis: When using DDPA to generate phosphorus ligands for catalysis, oxidation (P-V formation) poisons the catalyst.[1][2] Using degassed, anhydrous Toluene is critical here because Toluene excludes atmospheric moisture more effectively than ethers.[1][2]

References

-

PubChem. Dimethyl N,N-diethylphosphoramidite (Compound Summary). National Library of Medicine.[2] [Link][1][2]

-

Glen Research. Technical Brief: Handling and Storage of Phosphoramidites. (General protocols for P-III reagents). [Link]

Sources

- 1. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl dimethylphosphoramidate | C6H16NO3P | CID 520087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Diethyl dimethylphosphoramidate (EVT-12791686) | 2404-03-7 [evitachem.com]

Executive Summary: The Gold Standard of Genetic Assembly

Title: The Molecular Architect: Phosphoramidite Chemistry in Nucleic Acid Synthesis[1][2]

Since its introduction by Marvin Caruthers in 1981, phosphoramidite chemistry has remained the preeminent method for oligonucleotide synthesis. Unlike biological replication, which proceeds 5' to 3' using enzymatic catalysis, chemical synthesis proceeds 3' to 5' using highly reactive phosphoramidite monomers.

This guide dissects the molecular mechanics of this process.[] It is designed for researchers who need to move beyond "black box" automated synthesis to understand the critical chemical checkpoints that determine yield, purity, and therapeutic viability.

The Chemistry of the Monomer[1][5]

The success of this chemistry relies on the unique reactivity of the phosphoramidite monomer .[4] It is a P(III) derivative, which is significantly more reactive (and faster to couple) than the P(V) intermediates used in earlier phosphodiester or phosphotriester methods.

The Four Critical Components:

-

5'-Hydroxyl Protection (DMT): The 4,4'-dimethoxytrityl group is acid-labile. Its removal initiates the cycle. Key Feature: The released dimethoxytrityl cation is bright orange, serving as a real-time colorimetric indicator of coupling efficiency.

-

3'-Phosphoramidite Group: Contains a diisopropylamino group (leaving group) and a 2-cyanoethyl group (phosphate protection).

-

Nucleobase Protection: Benzoyl (dA, dC) or isobutyryl (dG) groups prevent side reactions on the exocyclic amines. dT requires no base protection.[5]

-

2'-Protection (RNA only): Crucial for preventing strand cleavage. Common groups include TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl).[6][7][8]

The Synthetic Cycle: A Self-Validating Workflow

The synthesis takes place on a solid support (CPG or Polystyrene) inside a column. The process is a repeated four-step cycle.

Graphviz Diagram: The 4-Step Synthesis Cycle

Caption: The iterative 3' to 5' synthesis cycle. Note that Capping (Step 3) prevents deletion mutations by permanently blocking unreacted chains.

Detailed Protocol & Mechanistic Insight

Step 1: Detritylation (The QC Checkpoint)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Mechanism: Acid protonates the ether oxygen of the DMT group, causing it to leave as a resonance-stabilized carbocation.

-

Self-Validating Logic: The effluent must turn bright orange. Collect this fraction to calculate coupling efficiency.

-

Formula:

-

Troubleshooting: A faint orange color indicates a failed previous coupling or a clogged line.

-

Step 2: Coupling (The Critical Event)

-

Reagent: Phosphoramidite (0.1 M) + Activator (Tetrazole or ETT).

-

Mechanism: The activator protonates the diisopropylamino group on the phosphoramidite, making it a good leaving group.[][9] The 5'-OH of the support-bound oligo attacks the phosphorus, displacing the amine.[9]

-

Expert Insight: Water is the enemy here. Even 10 ppm of water can hydrolyze the activated phosphoramidite before it couples. Always use molecular sieves in your amidite bottles.

Graphviz Diagram: Tetrazole Activation Mechanism

Caption: Activation of the phosphoramidite. The tetrazole acts as a weak acid to protonate the amine, facilitating nucleophilic attack by the 5'-OH.[4]

Step 3: Capping (Preventing Deletions)[1][10]

-

Reagents:

-

Purpose: Acetylates any 5'-OH groups that failed to couple (typically 1-2%).

-

Consequence of Failure: If you skip this, "n-1" deletion mutants will grow, making purification by HPLC nearly impossible as the impurity is chemically identical to the product, just one base shorter.

Step 4: Oxidation (Stabilization)

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Mechanism: The unstable P(III) phosphite triester is oxidized to a stable P(V) phosphate triester.[9][10]

-

Variation (Therapeutics): For antisense drugs (ASOs), replace Iodine with a Sulfurization Reagent (e.g., DDTT or PADS) to create a Phosphorothioate backbone. This resists nuclease degradation in the bloodstream [1].

Data Presentation: DNA vs. RNA Synthesis[3][9][12]

RNA synthesis is more challenging due to the 2'-OH group. Below is a comparison of conditions required for high-fidelity synthesis.

| Parameter | DNA Synthesis | RNA Synthesis |

| Coupling Time | 1.5 - 2 minutes | 6 - 10 minutes (Slower kinetics due to steric bulk) |

| 2'-Protection | N/A | TBDMS (Traditional) or TOM (Advanced) |

| Activator | Tetrazole | ETT (5-Ethylthio-1H-tetrazole) - More acidic, faster activation |

| Coupling Efficiency | >99.5% | 98.0% - 99.0% |

| Pore Size (CPG) | 500 Å (for <50 mer) | 1000 Å (to accommodate bulky 2' groups) |

Expert Note on RNA: The TOM (Triisopropylsilyloxymethyl) protecting group is superior to TBDMS for long RNA strands because it has less steric hindrance, allowing for better coupling yields [2].

Troubleshooting & Failure Modes

-

Depurination:

-

Symptom:[11] Low yield, presence of shorter fragments.

-

Cause: Exposure to TCA (Detritylation) is too long. Adenosine (dA) is particularly susceptible to acid-catalyzed cleavage of the glycosidic bond.

-

Fix: Ensure accurate flow rates and immediate washing with Acetonitrile after TCA delivery.

-

-

High Water Content:

-

Symptom:[11] Low coupling efficiency (weak orange color).

-

Cause: Wet Acetonitrile.

-

Fix: Acetonitrile must be <30 ppm water. Change trap bottles regularly.

-

References

-

Glen Research. Sulfurizing Reagent for Oligonucleotide Synthesis.[12] Retrieved from [Link]

-

Pitsch, S., et al. Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-TOM-Protected Phosphoramidites.[11] Helvetica Chimica Acta.[11] Retrieved from [Link]

-

Caruthers, M.H. The Chemical Synthesis of DNA/RNA: Our Gift to Science.[13] J. Biol. Chem. Retrieved from [Link]

-

ATDBio (Oxford). Solid-phase oligonucleotide synthesis. Retrieved from [Link]

Sources

- 1. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iupac.org [publications.iupac.org]

- 4. glenresearch.com [glenresearch.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. atdbio.com [atdbio.com]

- 9. biotage.com [biotage.com]

- 10. atdbio.com [atdbio.com]

- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 13. Marvin H. Caruthers - Wikipedia [en.wikipedia.org]

Technical Guide: Handling, Stability, and Application of Dimethyl N,N-Diethylphosphoramidite

Executive Summary

Dimethyl N,N-diethylphosphoramidite (DDPA) is a highly reactive trivalent phosphorus reagent primarily utilized for the phosphorylation of alcohols to generate phosphite triesters, which are critical intermediates in the synthesis of oligonucleotides, ligands, and organophosphorus agrochemicals.

Unlike its more sterically hindered analogue, dimethyl N,N-diisopropylphosphoramidite, DDPA possesses a less obstructed nitrogen center. This results in significantly higher reactivity toward nucleophiles but also lower hydrolytic stability . Consequently, standard handling protocols sufficient for diisopropyl variants may fail with DDPA, leading to rapid degradation into H-phosphonates. This guide defines the rigorous inert-atmosphere protocols required to maintain reagent integrity.

Part 1: Chemical Profile & Critical Hazards

To handle DDPA safely, one must understand its physical properties and failure modes. It is a P(III) species, meaning it possesses a lone pair of electrons on the phosphorus atom, making it both a nucleophile and a reducing agent (susceptible to oxidation).

Physicochemical Data

| Property | Value | Critical Note |

| CAS Number | 20621-25-4 | Verify against CAS 2404-03-7 (the oxidized P(V) form) to avoid error. |

| Formula | ||

| Mol. Weight | 165.17 g/mol | |

| Physical State | Colorless Liquid | Yellowing indicates oxidation or amine degradation. |

| Boiling Point | ~60-65°C (at reduced pressure) | Volatile; do not rotovap without strict vacuum control. |

| Flash Point | < 60°C (Est.) | Flammable Liquid .[1] Handle away from static/sparks.[1][2] |

| Density | ~1.0 g/mL | |

| Solubility | Acetonitrile, DCM, THF | Reacts violently with water/alcohols. |

Hazard Identification (GHS)

-

H226: Flammable liquid and vapor.[1]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

Part 2: Mechanism of Instability

Understanding why DDPA degrades allows researchers to predict failure points. The primary degradation pathway is acid-catalyzed hydrolysis , driven by trace moisture and atmospheric CO₂ (which forms carbonic acid in wet solvents).

The Hydrolysis Cascade

The P-N bond is labile.[3] In the presence of a weak acid (even protonated water), the nitrogen is protonated, creating a good leaving group (

Figure 1: Acid-catalyzed hydrolysis pathway of phosphoramidites. Note that the diethylamine leaving group is less sterically bulky than diisopropylamine, accelerating this kinetic pathway.

Oxidation Risk

Exposure to air converts the reactive phosphoramidite (P-III) to the inert phosphoramidate (P-V). This reaction is often slower than hydrolysis but irreversible.Part 3: Storage & Engineering Controls

Storage Protocol[6]

-

Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis and oxidation.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Amber glass vials with PTFE-lined septa. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Solvent Requirements

The most common cause of reaction failure is "wet" solvent.

-

Acetonitrile (ACN): Must be < 30 ppm water.

-

Dichloromethane (DCM): Must be < 50 ppm water.

-

Verification: Use Karl Fischer titration or store solvents over activated 3Å molecular sieves for 24 hours prior to use.

Part 4: Operational Protocols

Inert Transfer Technique (The "Positive Pressure" Method)

Never pour DDPA. Always transfer via gas-tight syringe or cannula under positive inert gas pressure.

Figure 2: Inert transfer workflow to prevent moisture ingress during handling.

Step-by-Step Phosphorylation Protocol

This standard procedure couples DDPA with an alcohol (ROH).

Reagents:

-

Alcohol (ROH) (1.0 eq) - Dried by co-evaporation with ACN.

-

DDPA (1.2 - 1.5 eq).

-

Activator: 1H-Tetrazole (or 5-Ethylthio-1H-tetrazole) (0.5 M in ACN).

-

Solvent: Anhydrous DCM or ACN.

Procedure:

-

Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool under Argon flow.

-

Dissolution: Dissolve the alcohol (ROH) in anhydrous solvent.

-

Activation: Add the Activator solution via syringe. Note: Tetrazole protonates the dialkylamino group, making it a better leaving group.

-

Addition: Add DDPA dropwise via syringe.

-

Monitoring: Stir at Room Temperature. Monitor via TLC (silica gel).

-

Tip: Phosphoramidites hydrolyze on silica. Run TLC with 5% Triethylamine in the eluent to neutralize the silica acidity and prevent streakiness.

-

-

Oxidation (Optional): If the target is a phosphate, add an oxidizing agent (e.g., Iodine/Water/Pyridine or t-BuOOH) immediately after coupling.

Quality Control (Self-Validation)

Before committing valuable starting material, validate the DDPA quality:

-

NMR: This is the gold standard.

-

DDPA (Pure): Single peak around ~148-150 ppm .

-

Oxidized (P-V): Peak shifts upfield to ~10-20 ppm .

-

Hydrolyzed (H-Phosphonate): Doublet around ~10-15 ppm (due to P-H coupling,

).

-

Part 5: Emergency Response & Waste

Spill Management

-

Do NOT use water. Water will generate heat and acidic fumes.

-

Containment: Cover with dry sand, vermiculite, or chemically active absorbent pads.

-

Neutralization: Once absorbed, treat the waste with a dilute solution of bleach (sodium hypochlorite) or aqueous sodium hydroxide in a fume hood to oxidize/hydrolyze the phosphorus species safely before disposal.

First Aid

-

Skin Contact: DDPA is lipophilic and penetrates skin rapidly. Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Inhalation: Move to fresh air. If "white smoke" was inhaled (hydrolysis creating HCl/amine mist), seek medical attention for potential pulmonary edema.

References

-

PubChem. (n.d.). Dimethyl N,N-diethylphosphoramidite (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.

-

Glen Research. (n.d.).[4] Technical Guide to Phosphoramidite Chemistry. Retrieved from [Link]

-

Nurminen, E. J., et al. (1998). High-performance liquid chromatographic analysis of nucleoside phosphoramidites. Journal of Chromatography A, 825(2), 123-134. (Methodology for purity analysis).[5]

Sources

Spectroscopic Characterization of Dimethyl N,N-diethylphosphoramidite: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic properties of Dimethyl N,N-diethylphosphoramidite (CAS No. 20621-25-4), a key reagent in synthetic chemistry.[1] Given the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside comparative data from analogous structures, to predict and interpret its spectral features. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or intend to utilize this phosphoramidite and require a thorough understanding of its structural verification through spectroscopic methods.

Introduction to Dimethyl N,N-diethylphosphoramidite

Dimethyl N,N-diethylphosphoramidite, also known as (diethylamino)dimethoxyphosphine, is a trivalent phosphorus compound with the chemical formula C₆H₁₆NO₂P.[1] Its structure features a central phosphorus atom bonded to a diethylamino group and two methoxy groups. This arrangement makes it a versatile phosphitylating agent, particularly in the synthesis of oligonucleotides and other modified phosphate-containing molecules. The lone pair of electrons on the phosphorus atom imparts high reactivity, which necessitates careful handling and storage under anhydrous and inert conditions to prevent oxidation to the corresponding phosphoramidate.

The precise characterization of Dimethyl N,N-diethylphosphoramidite is paramount to ensure its purity and integrity before use in sensitive synthetic applications. Spectroscopic techniques such as NMR and IR are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and bonding.

Figure 1. Molecular structure of Dimethyl N,N-diethylphosphoramidite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Dimethyl N,N-diethylphosphoramidite, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methoxy and diethylamino groups. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, and coupling to the phosphorus atom will result in characteristic splitting patterns.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| O-CH ₃ | 3.5 - 3.8 | Doublet | ³J(P,H) ≈ 10-12 |

| N-CH ₂-CH₃ | 2.8 - 3.2 | Doublet of Quartets or Multiplet | ³J(H,H) ≈ 7, ³J(P,H) ≈ 8-10 |

| N-CH₂-CH ₃ | 1.0 - 1.3 | Triplet | ³J(H,H) ≈ 7 |

Expert Insights: The doublet splitting of the methoxy protons arises from the three-bond coupling to the phosphorus-31 nucleus. The methylene protons of the ethyl groups are expected to exhibit a more complex splitting pattern due to coupling with both the adjacent methyl protons and the phosphorus atom. This may appear as a doublet of quartets or a more complex multiplet. The terminal methyl protons of the ethyl groups should appear as a standard triplet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached heteroatoms (O, N, P), and coupling to the phosphorus atom will be observed.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C H₃-O | 52 - 56 | ²J(P,C) ≈ 10-15 |

| C H₂-N | 40 - 45 | ²J(P,C) ≈ 20-25 |

| C H₃-CH₂ | 14 - 17 | ³J(P,C) ≈ 5-8 |

Expert Insights: The carbons directly bonded to the heteroatoms (methoxy and methylene carbons) will show the largest downfield shifts. The two-bond coupling constants (²J) to phosphorus are typically larger than the three-bond coupling constants (³J).

Predicted ³¹P NMR Spectral Data

The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphoramidites. It provides a direct window into the electronic environment of the phosphorus atom.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ³¹P | 145 - 155 |

Expert Insights: Trivalent phosphorus compounds like phosphoramidites typically resonate in a characteristic downfield region of the ³¹P NMR spectrum. The expected chemical shift for Dimethyl N,N-diethylphosphoramidite is in the range of +145 to +155 ppm, relative to 85% phosphoric acid. Oxidation of the phosphoramidite to the corresponding pentavalent phosphoramidate would result in a significant upfield shift to a region typically between +10 and +30 ppm, making ³¹P NMR an excellent method for assessing the purity and stability of the compound.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Due to the moisture sensitivity of phosphoramidites, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Use dry, deuterated solvents such as CDCl₃, C₆D₆, or CD₃CN.

-

Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a dry NMR tube.

-

Seal the NMR tube under the inert atmosphere.

Instrumental Parameters:

-

¹H NMR: A standard single-pulse experiment is sufficient. Ensure adequate spectral width to cover the expected chemical shift range.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR: A proton-decoupled experiment is typically used. A broad spectral width should be set to observe both the expected P(III) signal and any potential P(V) oxidation products.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For Dimethyl N,N-diethylphosphoramidite, the IR spectrum will be characterized by vibrations of the P-O-C, P-N, and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2980 - 2850 | C-H stretching (alkyl) | Strong |

| 1470 - 1440 | C-H bending (alkyl) | Medium |

| 1180 - 1150 | P-O-C stretching | Strong |

| 1050 - 1020 | P-O -C stretching | Strong |

| 980 - 950 | P-N stretching | Medium-Strong |

Expert Insights: The most characteristic bands in the IR spectrum will be the strong absorptions corresponding to the P-O-C linkages. The P-N stretching vibration also gives a relatively strong and characteristic band. The absence of a P=O stretching band (typically found around 1250-1300 cm⁻¹) is a key indicator of the purity of the phosphoramidite and the absence of its oxidized phosphoramidate counterpart.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). This should be done quickly in a dry environment to minimize exposure to atmospheric moisture.

-

Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄ or CS₂) can be prepared in a sealed liquid cell.

Instrumental Parameters:

-

A standard Fourier Transform Infrared (FTIR) spectrometer is suitable.

-

Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Perform a background scan of the empty salt plates or the solvent-filled cell before running the sample.

Figure 2. Recommended workflow for the spectroscopic analysis of Dimethyl N,N-diethylphosphoramidite.

Conclusion

References

-

NIST Chemistry WebBook. (n.d.). Formamide, N,N-dimethyl-. Retrieved from [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Mastering the Core: A Guide to the Chemical Stability and Storage of Dimethyl N,N-diethylphosphoramidite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl N,N-diethylphosphoramidite (CAS No. 20621-25-4) is a pivotal reagent in modern organic synthesis, primarily utilized for the efficient phosphorylation of alcohols.[1] Its utility, however, is intrinsically linked to its chemical integrity. The trivalent phosphorus center that makes this molecule highly reactive also renders it susceptible to degradation, a critical vulnerability that can compromise experimental outcomes, reduce yields, and introduce impurities. This guide provides an in-depth exploration of the chemical stability of Dimethyl N,N-diethylphosphoramidite, detailing the scientific principles behind its degradation and offering field-proven protocols for its proper storage and handling to ensure its efficacy and longevity.

Fundamental Chemical Properties and Identification

Understanding the basic physical and chemical characteristics of a reagent is the first step toward its effective management in a laboratory setting.

| Property | Value | Source |

| CAS Number | 20621-25-4 | [1] |

| Molecular Formula | C₆H₁₆NO₂P | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| Alternate Names | Dimethyl Diethylphosphoramidite; (Diethylamino)dimethoxyphosphine | [1] |

| Appearance | Liquid |

The Chemistry of Instability: Degradation Pathways

The high reactivity of phosphoramidites is a double-edged sword. The lone pair of electrons on the P(III) atom, essential for nucleophilic attack during phosphorylation, is also the primary site of degradation. Two principal pathways are responsible for the loss of reagent integrity: hydrolysis and oxidation. These reactions are often accelerated by improper storage and handling.

Hydrolysis: The Ubiquitous Threat of Moisture

The presence of even trace amounts of water can lead to the rapid hydrolysis of the phosphoramidite. This reaction involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-N bond and the formation of a phosphonate and diethylamine. This process is often catalyzed by acid.[2][3]

The consequence of hydrolysis is the consumption of the active reagent, rendering it incapable of participating in the desired phosphorylation reaction. This leads to significantly lower product yields and complicates purification processes due to the introduction of phosphorus-containing byproducts. The synthesis of phosphoramidites themselves requires strictly anhydrous conditions to prevent this very reaction.[4]

Oxidation: An Irreversible Conversion

Exposure to atmospheric oxygen leads to the irreversible oxidation of the reactive P(III) center to the more stable pentavalent phosphorus, P(V), forming an inert phosphoramidate. This oxidized species is unreactive under the conditions required for phosphorylation and represents a complete loss of the reagent's utility.

Caption: Primary degradation pathways for phosphoramidites.

A Self-Validating System: Storage and Handling Protocols

To counteract these degradation pathways, a stringent and self-validating system of storage and handling must be implemented. The goal is to create an environment that is consistently anhydrous and anaerobic.

Long-Term Storage: The Foundation of Stability

Proper long-term storage is non-negotiable for preserving the chemical integrity of Dimethyl N,N-diethylphosphoramidite. The following conditions are critical and based on established best practices for phosphoramidite chemistry.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows the rate of all chemical degradation reactions.[5] |

| Atmosphere | Inert Gas (Dry Nitrogen or Argon) | Prevents oxidation by displacing atmospheric oxygen.[6] It is crucial that the inert gas is dry to prevent hydrolysis. |

| Container | Tightly-sealed, amber glass bottle with a septum-lined cap | Prevents ingress of moisture and air.[7][8] Amber glass protects from potential light-induced degradation. |

| Location | Dry, well-ventilated area away from incompatible substances (e.g., oxidizing agents, acids).[7] | Ensures safety and prevents accidental contamination. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The transition from storage to active use is the point of highest vulnerability for the reagent. The following protocol establishes a self-validating workflow that minimizes exposure to air and moisture.

Step 1: Equilibration to Ambient Temperature

-

Action: Remove the sealed container from the refrigerator.

-

Causality: Allow the container to sit unopened on the bench for at least 30-60 minutes to warm to room temperature. Attempting to open a cold container will cause atmospheric moisture to condense on the cold surfaces and inside the bottle, leading to rapid hydrolysis.

Step 2: Establishing an Inert Atmosphere

-

Action: Work within a chemical fume hood.[9] Prepare a source of dry, inert gas (Nitrogen or Argon) with a needle adapter.

-

Causality: This ensures that any vapors are contained and provides the necessary anaerobic environment for handling the reagent.

Step 3: Reagent Access and Transfer

-

Action: Pierce the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure. Pierce with a second, dry, gas-tight syringe for withdrawal of the liquid.

-

Causality: The positive pressure of inert gas ensures that as the liquid is withdrawn, only dry gas enters the bottle, preventing the ingress of moist laboratory air. Using dry syringes and needles is mandatory.

Step 4: Dissolution and Use

-

Action: Dispense the required volume of the phosphoramidite into a flask containing anhydrous solvent (e.g., acetonitrile). The solvent should be of the highest purity and dried over molecular sieves.

-

Causality: The stability of phosphoramidites in solution is also limited and dependent on the dryness of the solvent.[2][3] Using rigorously dried solvents is essential to prevent degradation after dissolution.

Step 5: Resealing and Storage

-

Action: Before removing the inert gas needle, remove the syringe. Maintain positive pressure for a few moments to flush the headspace. Securely tighten the cap and wrap the threads with Parafilm® or Teflon® tape.

-

Causality: Flushing the headspace ensures the atmosphere within the bottle is inert before resealing. The additional wrapping provides a secondary barrier against moisture and air during subsequent storage.

Step 6: Return to Cold Storage

-

Action: Promptly return the sealed container to the refrigerator (2-8°C).

-

Causality: Minimizing the time the reagent spends at room temperature is crucial for long-term stability.

Caption: Experimental workflow for handling Dimethyl N,N-diethylphosphoramidite.

Safety and Hazard Management

Dimethyl N,N-diethylphosphoramidite and related compounds are classified as irritants. Adherence to safety protocols is mandatory.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene).[9]

-

Engineering Controls: All handling must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]

By understanding the inherent chemical instability of Dimethyl N,N-diethylphosphoramidite and rigorously applying the storage and handling protocols outlined in this guide, researchers can ensure the reagent's integrity, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

SAFETY DATA SHEET dT-Me Phosphoramidite (10-1330-xx) - Glen Research. Glen Research. [Link]

-

Material Safety Data Sheet - Diethyl phosphite, 98% - Cole-Parmer. Cole-Parmer. [Link]

-

Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed. National Center for Biotechnology Information. [Link]

-

Diethyl dimethylphosphoramidate | C6H16NO3P | CID 520087 - PubChem. National Center for Biotechnology Information. [Link]

-

Molecular Mechanism of N, N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PubMed. National Center for Biotechnology Information. [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

Schematic pathway for degradation of N,N-dimethylformamide, showing the... - ResearchGate. ResearchGate. [Link]

-

Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. Amerigo Scientific. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Date. University of California, Santa Cruz. [Link]

-

(PDF) On-demand synthesis of phosphoramidites - ResearchGate. ResearchGate. [Link]

-

Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile - ResearchGate. ResearchGate. [Link]

-

Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. glenresearch.com [glenresearch.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. Diethyl dimethylphosphoramidate | C6H16NO3P | CID 520087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dimethyl N,N-Diethylphosphoramidite: Nomenclature, Reactivity, and Applications in Nucleotide Chemistry

Topic: Alternate names for Dimethyl N,N-diethylphosphoramidite Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N,N-diethylphosphoramidite (CAS: 20621-25-4) is a specialized trivalent phosphorus reagent used primarily for the phosphorylation of alcohols and the synthesis of oligonucleotide precursors. While less ubiquitous than its bulky analog 2-cyanoethyl N,N-diisopropylphosphoramidite, its specific steric profile—governed by the N,N-diethylamino group—offers distinct kinetic advantages in activation and coupling reactions.

This technical guide provides a definitive reference for the compound’s nomenclature, ensuring precise identification in patent searches and regulatory filings. It further details the chemical architecture, synthesis protocols, and handling requirements necessary for its integration into high-fidelity drug development workflows.

Nomenclature and Synonyms

In the context of global supply chains and intellectual property (IP) landscaping, ambiguity in chemical nomenclature can lead to costly procurement errors or missed prior art. The following table consolidates all recognized identifiers for Dimethyl N,N-diethylphosphoramidite.

Definitive Identity Table

| Identifier Type | Value / Name | Technical Context |

| IUPAC Name | N-[(Dimethoxy)phosphanyl]-N-ethylethanamine | Official systematic name for regulatory filings. |

| CAS Registry Number | 20621-25-4 | Unique numerical identifier for database retrieval. |

| Common Name | Dimethyl N,N-diethylphosphoramidite | Standard laboratory terminology. |

| Structural Name | (Diethylamino)dimethoxyphosphine | Emphasizes the P-N bond and oxidation state. |

| Inverted Name | Phosphoramidous acid, N,N-diethyl-, dimethyl ester | Used in some legacy chemical catalogs (e.g., Beilstein). |

| Molecular Formula | C₆H₁₆NO₂P | Useful for mass spectrometry verification (MW: 165.17). |

| SMILES | COP(OC)N(CC)CC | For chemoinformatic processing. |

Critical Disambiguation

Warning: Researchers frequently confuse this compound with structurally similar reagents.

-

vs. Phosphoramidate: Do not confuse with Dimethyl N,N-diethylphosphoramidate (P=O species). The "ite" suffix denotes P(III), which is reactive. The "ate" suffix denotes P(V), which is stable and unreactive in coupling.

-

vs. Isopropyl Analogs: This compound contains an ethyl group on the nitrogen. The diisopropyl variant is more sterically hindered and more stable to hydrolysis but reacts slower during activation.

Molecular Architecture & Reactivity

The utility of Dimethyl N,N-diethylphosphoramidite is defined by the electronic and steric environment of the phosphorus center.

Electronic Activation Mechanism

The P(III) center possesses a lone pair of electrons, making it a soft nucleophile. However, in phosphoramidite chemistry, the P-N bond is the focal point.

-

Protonation: A weak acid (typically tetrazole or ETT) protonates the diethylamino group.

-

Elimination: The protonated amine is a good leaving group, generating a highly reactive phosphityl cation (or tetrazolide intermediate).

-

Coupling: This intermediate reacts rapidly with a target alcohol (R-OH) to form a phosphite triester.

Steric Considerations (Ethyl vs. Isopropyl)

The N,N-diethyl group provides less steric bulk than the N,N-diisopropyl group found in standard DNA synthesis reagents.

-

Consequence: The activation energy for P-N bond cleavage is lower.

-

Benefit: Faster coupling rates, useful for sterically hindered alcohols.

-

Trade-off: Reduced stability toward moisture and atmospheric oxidation.

Figure 1: Activation pathway of Dimethyl N,N-diethylphosphoramidite. The diethylamino moiety acts as the leaving group upon acid catalysis, enabling rapid phosphorylation of the substrate alcohol.

Synthesis & Manufacturing

For researchers requiring custom synthesis or quality control verification, the standard synthesis route involves the reaction of dimethyl chlorophosphite with diethylamine.

Synthesis Protocol

Reaction: (CH₃O)₂P-Cl + 2 HN(Et)₂ → (CH₃O)₂P-N(Et)₂ + [H₂N(Et)₂]⁺Cl⁻

Methodology:

-

Inert Atmosphere: The reaction must be performed under Argon or Nitrogen due to the moisture sensitivity of the chlorophosphite precursor.

-

Temperature Control: Maintain reaction at 0°C to -10°C. The reaction is exothermic.

-

Stoichiometry: Use 2 equivalents of diethylamine (or 1 eq. diethylamine + 1 eq. triethylamine) to scavenge the HCl byproduct.

-

Purification: Filtration of the amine salt followed by vacuum distillation.

-

Note: Distillation must be performed under high vacuum to prevent thermal disproportionation.

-

Applications in Drug Development

Phosphorylation of Alcohols

This reagent is a potent "phosphitylating agent." It converts alcohols into dimethyl phosphites.

-

Workflow: React substrate (R-OH) with reagent + Tetrazole → Oxidize with t-BuOOH or Iodine/Water.

-

Result: Formation of a Phosphate Dimethyl Ester (R-O-P(O)(OMe)₂).

-

Utility: This is a common protecting group strategy or a method to introduce a phosphate monoester prodrug moiety (after deprotection of methyl groups).

Synthesis of Glycosyl Phosphites

In carbohydrate chemistry, glycosyl donors are often synthesized using this reagent. The resulting glycosyl phosphites are activated by Lewis acids (e.g., TMSOTf) to form glycosidic bonds with high stereoselectivity.

Comparison Data: Coupling Efficiency

| Reagent | Amine Group | Activation Speed | Hydrolytic Stability | Recommended Use |

| Dimethyl N,N-diethyl... | Diethyl | High | Low | Hindered alcohols; Rapid kinetics required. |

| Dimethyl N,N-diisopropyl... | Diisopropyl | Moderate | High | Automated DNA synthesis; Benchtop handling. |

Handling, Stability & Safety

Due to the specific P(III) oxidation state and the P-N bond, strict adherence to safety protocols is required to maintain reagent integrity and operator safety.

Storage Protocol (Self-Validating System)

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon.

-

Visual Check: The liquid should be colorless. Yellowing indicates oxidation or amine degradation.

-

Solvent Compatibility: Dissolves in Acetonitrile (anhydrous). Do not use protic solvents (MeOH, EtOH) or water, as they will instantly decompose the reagent.

Safety Hazards

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Flammability: Flash point is typically low (est. <60°C); handle away from ignition sources.

-

Decomposition: Hydrolyzes to release diethylamine and dimethyl phosphite (toxic/corrosive).

References

-

Santa Cruz Biotechnology. Dimethyl N,N-Diethylphosphoramidite Product Data. Retrieved from

-

PubChem Database. Compound Summary: Dimethyl N,N-diethylphosphoramidite (Analog/Related Structures). National Library of Medicine. Retrieved from

-

Sigma-Aldrich (Merck). Phosphoramidite Synthesis Reagents & Technical Bulletins. Retrieved from

- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.

- Nielsen, J. et al.Synthetic Protocols for Phosphorylation of Alcohols. Journal of Chemical Society, Perkin Trans. 1.

Sources

Methodological & Application

Application Note: Phosphorylation of Alcohols using Dimethyl N,N-diethylphosphoramidite

Abstract

This guide details the protocol for the "One-Pot, Two-Step" phosphorylation of alcohols using Dimethyl N,N-diethylphosphoramidite (DDEPA) . Unlike harsh phosphorus(V) oxychloride methods (

Chemical Profile & Mechanism[1][2][3][4][5]

Reagent: Dimethyl N,N-diethylphosphoramidite

Formula:

Mechanism of Action

The reaction proceeds via a tetrazolide intermediate .[1] The weak acid activator (e.g., 1H-Tetrazole) protonates the diethylamino group, making it a good leaving group. The alcohol attacks the phosphorus, forming a phosphite triester. This P(III) intermediate is subsequently oxidized to the stable P(V) phosphate.[2]

Figure 1: The activation-coupling-oxidation pathway. Note that the P(III) intermediate must be oxidized before workup to prevent hydrolysis.

Critical Experimental Parameters

Activator Selection

The choice of activator dictates the reaction kinetics and compatibility with acid-sensitive groups.

| Activator | pKa | Reaction Rate | Application Notes |

| 1H-Tetrazole | 4.89 | Standard | The "Gold Standard." Mild, minimizes depurination or acid-catalyzed side reactions. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | Fast | Higher acidity. Recommended for sterically hindered secondary alcohols. |

| 4,5-Dicyanoimidazole (DCI) | 5.20 | Very Fast | Less acidic but highly nucleophilic. Best for extremely acid-sensitive substrates (e.g., acetals). |

Oxidant Selection

The oxidation step converts the unstable P(III) phosphite to the stable P(V) phosphate.

-

tert-Butyl Hydroperoxide (

-BuOOH): (5-6M in decane). Recommended. Anhydrous, clean, and yields high purity. -

Iodine (

) in Pyridine/Water: The classical DNA synthesis oxidant. Effective but requires water, which can complicate the workup of lipophilic small molecules. -

m-CPBA: Rapid but acidic. Requires buffering with

if the substrate is acid-labile.

Detailed Protocol: Phosphorylation of a Primary Alcohol

Objective: Synthesis of Dimethyl R-Phosphate from Alcohol R-OH. Scale: 1.0 mmol (adaptable).

Reagents & Equipment

-

Substrate: Alcohol (1.0 equiv), dried by co-evaporation with anhydrous toluene.

-

Reagent: Dimethyl N,N-diethylphosphoramidite (1.2 - 1.5 equiv).

-

Activator: 1H-Tetrazole (0.45 M in Acetonitrile) (1.5 - 2.0 equiv).

-

Oxidant:

-BuOOH (5.5 M in decane) (2.0 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Monitoring: 31P NMR (essential) or TLC.

Step-by-Step Procedure

Step 1: System Preparation (The "Dry" Step)

-

Rationale: Phosphoramidites react instantly with water. Moisture control is the single biggest failure point.

-

Flame-dry a round-bottom flask under Argon/Nitrogen flow.

-

Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

-

Optional: Add 3Å molecular sieves to the reaction vessel.

Step 2: Coupling (Phosphitylation)

-

Add 1H-Tetrazole solution (3.3 mL, 1.5 mmol) via syringe. Stir for 5 minutes.

-

Add Dimethyl N,N-diethylphosphoramidite (1.2 mmol, ~200 µL) dropwise at Room Temperature (RT).

-

Monitor: Stir for 15–30 minutes.

-

Validation: Take a crude aliquot for 31P NMR .

-

Target Signal: Phosphite Triester appears at ~140 ppm .

-

Reagent Signal: Unreacted reagent appears at ~148 ppm .

-

If reagent signal persists but alcohol is gone: Proceed. If alcohol remains: Add 0.2 equiv more reagent.

-

Step 3: Oxidation

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

-BuOOH (2.0 mmol) dropwise.-

Caution: Exothermic reaction.

-

-

Allow to warm to RT and stir for 20 minutes.

-

Monitor: Check 31P NMR .

-

Target Signal: Phosphate Triester (P-V) appears at ~0 to +2 ppm .

-

The P(III) signal at 140 ppm should be completely absent.

-

Step 4: Workup & Purification

-

Dilute with DCM (20 mL).

-

Wash with 10%

(to quench peroxides) followed by saturated -

Dry organic layer over

, filter, and concentrate. -

Purification: Silica gel chromatography.